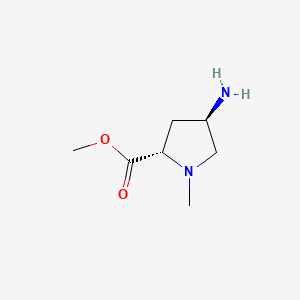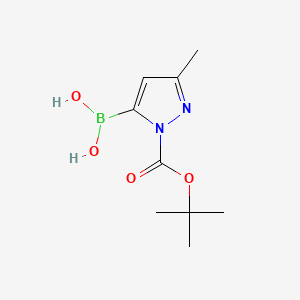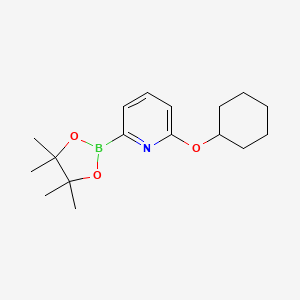![molecular formula C6H3BrClN3 B580892 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine CAS No. 1260669-88-2](/img/structure/B580892.png)
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a chemical compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of this compound involves alkylation reactions under phase transfer catalysis conditions . The systematic optimization of the molecules has resulted in the identification of compounds with nanomolar inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound has been elucidated on the basis of different spectral data, X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis
The chemical reactions involving this compound include the reaction with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) which allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been refined by the incorporation of solubilizing groups .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Compounds with a tri- and tetra-substituted imidazole scaffold, related to "5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine", are recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for the release of proinflammatory cytokines. Selective inhibitors are sought for their potential therapeutic applications in reducing inflammation. The design, synthesis, and activity studies of these compounds have been extensively reviewed, with a focus on crystal structures of p38 in complex with small organic ligands, demonstrating the importance of the imidazole scaffold in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Applications in Organic Synthesis and Catalysis
The versatility of heterocyclic N-oxide derivatives, including those synthesized from imidazole, highlights their significance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts for asymmetric synthesis, and offering medicinal benefits such as anticancer and anti-inflammatory activities. The significance of heterocyclic N-oxide motifs in drug development underscores the broad utility of imidazole derivatives in advanced chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Contributions to Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, closely related to "this compound", serves as a crucial heterocyclic nucleus in medicinal chemistry. This framework has yielded a variety of bioactive molecules, such as the successful kinase inhibitor ponatinib. The review of structure-activity relationships (SAR) related to this scaffold offers insights into developing novel compounds with enhanced pharmacokinetics profiles and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine are various biological receptors, including angiotensin II and thromboxane A2 . These receptors play a crucial role in regulating blood pressure and platelet aggregation, respectively .
Mode of Action
This compound interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their normal function, leading to changes in the physiological processes they control .
Biochemical Pathways
The antagonistic action of this compound on angiotensin II and thromboxane A2 receptors affects the renin-angiotensin system and the arachidonic acid pathway . This can lead to downstream effects such as lowered blood pressure and reduced platelet aggregation .
Result of Action
The molecular and cellular effects of this compound’s action include reduced activity of angiotensin II and thromboxane A2 receptors . This can lead to physiological changes such as lowered blood pressure and reduced platelet aggregation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIZMXNWASRUGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)









![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)